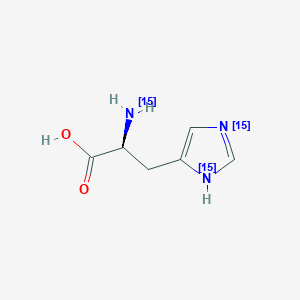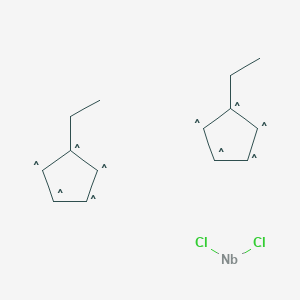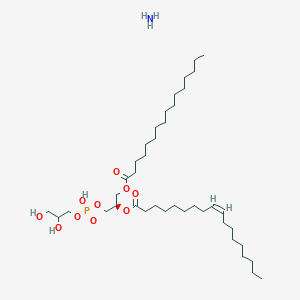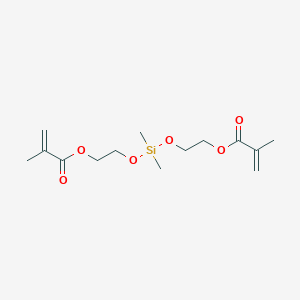
L-Histidine-15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine-15N3 is a stable isotope-labeled compound of L-Histidine, an essential amino acid for infants. The compound is labeled with three nitrogen-15 atoms, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidine-15N3 can be synthesized through the incorporation of nitrogen-15 into the histidine molecule. The process typically involves the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing precursors in the biosynthesis of histidine .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using microorganisms that can incorporate nitrogen-15 into their metabolic pathways. The fermentation broth is then processed to isolate and purify the labeled histidine .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-15N3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form imidazole-4-acetaldehyde and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The imidazole ring of this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the labeled nitrogen atoms .
Major Products Formed
The major products formed from these reactions include imidazole-4-acetaldehyde, histamine, and various substituted imidazole derivatives .
Scientific Research Applications
L-Histidine-15N3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and metabolism of histidine.
Biology: Employed in studies of protein structure and function, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Investigated for its role in the treatment of conditions like rheumatoid arthritis and allergic diseases.
Industry: Utilized in the production of labeled peptides and proteins for research and diagnostic purposes .
Mechanism of Action
L-Histidine-15N3 exerts its effects primarily through its incorporation into proteins and enzymes. The labeled nitrogen atoms allow researchers to track the metabolic pathways and interactions of histidine within biological systems. The compound targets various molecular pathways, including those involved in protein synthesis and histamine production .
Comparison with Similar Compounds
L-Histidine-15N3 can be compared with other isotope-labeled histidine compounds, such as:
L-Histidine-13C6,15N3:
L-Histidine-13C6: Labeled with carbon-13, used in similar applications but with a focus on carbon metabolism.
L-Histidine-15N: Labeled with a single nitrogen-15 atom, used for simpler metabolic tracing
This compound is unique due to its triple nitrogen-15 labeling, providing more detailed information in metabolic and structural studies compared to single or dual-labeled compounds .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
158.13 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-((1,3-15N2)1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i7+1,8+1,9+1 |
InChI Key |
HNDVDQJCIGZPNO-ZSJBPYFGSA-N |
Isomeric SMILES |
C1=C([15NH]C=[15N]1)C[C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)

